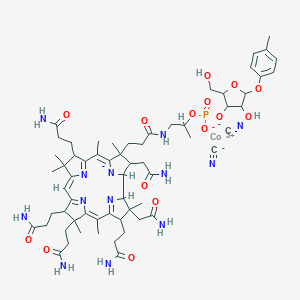
4-Cresolylcobamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cresolylcobamide, also known as 4-Cbi, is a cobamide derivative that has been extensively studied for its potential applications in biochemistry and medicine. This compound is a synthetic analog of vitamin B12, and it has been shown to have a variety of physiological and biochemical effects.
Scientific Research Applications
4-Cresolylcobamide has been extensively studied for its potential applications in biochemistry and medicine. One of the primary applications of 4-Cresolylcobamide is as a cofactor for enzymes that are involved in the metabolism of various compounds. For example, 4-Cresolylcobamide has been shown to be a cofactor for the enzyme methionine synthase, which is involved in the synthesis of methionine from homocysteine.
Mechanism Of Action
The mechanism of action of 4-Cresolylcobamide is not well understood, but it is believed to involve the binding of the compound to enzymes that require cobalamin as a cofactor. Once bound, 4-Cresolylcobamide can facilitate the transfer of methyl groups between compounds, which is essential for various biochemical processes.
Biochemical And Physiological Effects
4-Cresolylcobamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the activity of methionine synthase, which can lead to increased methionine synthesis. Additionally, 4-Cresolylcobamide has been shown to increase the activity of other enzymes that are involved in the metabolism of various compounds.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 4-Cresolylcobamide in lab experiments is its stability and solubility. This compound is highly soluble in water, which makes it easy to work with in the laboratory. Additionally, it is stable under a variety of conditions, which makes it ideal for use in long-term experiments.
One of the limitations of using 4-Cresolylcobamide in lab experiments is its cost. This compound is relatively expensive, which can limit its use in large-scale experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-Cresolylcobamide. One area of research could involve the development of new synthetic methods for 4-Cresolylcobamide that are more cost-effective. Additionally, further research could be conducted to better understand the mechanism of action of 4-Cresolylcobamide and its potential applications in medicine. Finally, research could be conducted to explore the potential use of 4-Cresolylcobamide as a diagnostic tool for certain diseases.
In conclusion, 4-Cresolylcobamide is a cobamide derivative that has been extensively studied for its potential applications in biochemistry and medicine. It is a stable and highly soluble compound that can be used as a cofactor for enzymes involved in the metabolism of various compounds. While its mechanism of action is not well understood, 4-Cresolylcobamide has been shown to have a variety of biochemical and physiological effects. While it has some limitations, there are several future directions for research on 4-Cresolylcobamide that could lead to new discoveries and applications in the field of biochemistry and medicine.
Synthesis Methods
The synthesis of 4-Cresolylcobamide involves the reaction of 4-cresol with cobinamide, which is a cobalt-containing compound. This reaction results in the formation of 4-Cresolylcobamide, which is a stable and highly soluble compound. The synthesis of 4-Cresolylcobamide is relatively simple, and it can be performed using standard laboratory equipment.
properties
CAS RN |
119637-75-1 |
|---|---|
Product Name |
4-Cresolylcobamide |
Molecular Formula |
C62H86CoN13O15P- |
Molecular Weight |
1343.3 g/mol |
IUPAC Name |
1-[3-[(4Z,9Z,14Z)-2,18-bis(2-amino-2-oxoethyl)-7,12,13,17-tetrakis(3-amino-3-oxopropyl)-3,5,8,8,13,15,18-heptamethyl-1,2,7,12,17,19-hexahydrocorrin-21-id-3-yl]propanoylamino]propan-2-yl [4-hydroxy-2-(hydroxymethyl)-5-(4-methylphenoxy)oxolan-3-yl] phosphate;cobalt(3+);dicyanide |
InChI |
InChI=1S/C60H88N11O15P.2CN.Co/c1-29-10-12-33(13-11-29)83-56-51(80)52(39(28-72)84-56)86-87(81,82)85-30(2)27-67-47(79)21-23-59(8)37(24-45(65)77)50-55-60(9,26-46(66)78)36(16-19-43(63)75)49(70-55)32(4)53-58(7,22-20-44(64)76)34(14-17-41(61)73)38(68-53)25-40-57(5,6)35(15-18-42(62)74)48(69-40)31(3)54(59)71-50;2*1-2;/h10-13,25,30,34-37,39,50-52,55-56,72,80H,14-24,26-28H2,1-9H3,(H15,61,62,63,64,65,66,67,68,69,70,71,73,74,75,76,77,78,79,81,82);;;/q;2*-1;+3/p-2 |
InChI Key |
ZFWXJHJHLMIQPY-UHFFFAOYSA-L |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2C(C(C(O2)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\3(C(C4C5C(C(C(=N5)/C(=C\6/C(C(C(=N6)/C=C\7/C(C(C(=N7)/C(=C3\[N-]4)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CCC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)CC(=O)N)C)O.[C-]#N.[C-]#N.[Co+3] |
SMILES |
CC1=CC=C(C=C1)OC2C(C(C(O2)CO)OP(=O)([O-])OC(C)CNC(=O)CCC3(C(C4C5C(C(C(=N5)C(=C6C(C(C(=N6)C=C7C(C(C(=N7)C(=C3[N-]4)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CCC(=O)N)C)CCC(=O)N)(C)CC(=O)N)CC(=O)N)C)O.[C-]#N.[C-]#N.[Co+3] |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C(O2)CO)OP(=O)([O-])OC(C)CNC(=O)CCC3(C(C4C5C(C(C(=N5)C(=C6C(C(C(=N6)C=C7C(C(C(=N7)C(=C3[N-]4)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CCC(=O)N)C)CCC(=O)N)(C)CC(=O)N)CC(=O)N)C)O.[C-]#N.[C-]#N.[Co+3] |
synonyms |
4-cresolylcobamide p-CSCB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



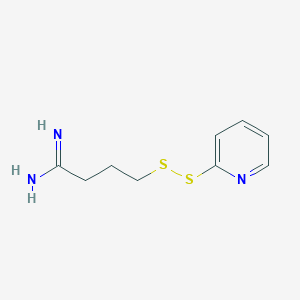

![2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid](/img/structure/B53532.png)
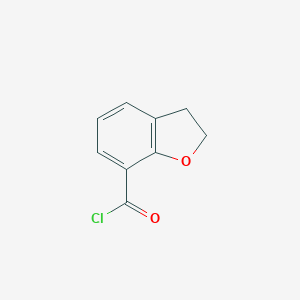
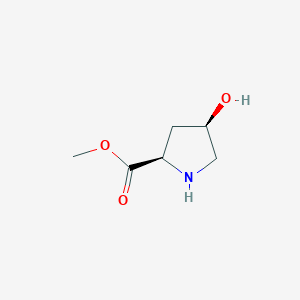
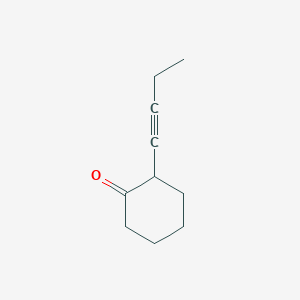

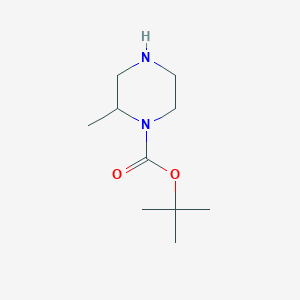
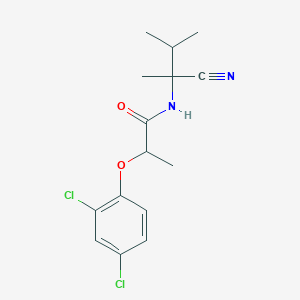
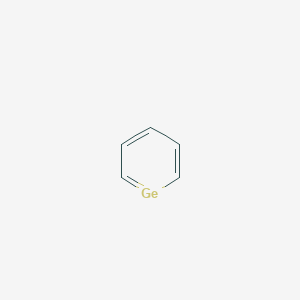
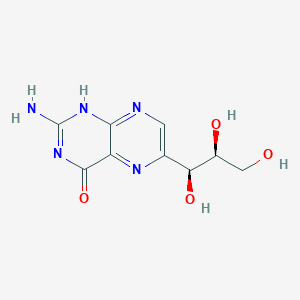
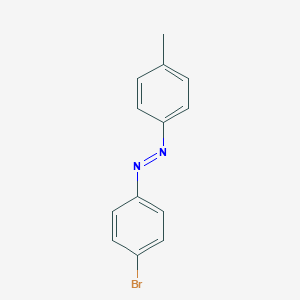
![4-[(Dimethylamino)(dimethyl)silyl]butanenitrile](/img/structure/B53559.png)
![3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B53560.png)